molecular formula C5H12N2O B112851 2-amino-N-propylacetamide CAS No. 62029-81-6

2-amino-N-propylacetamide

Cat. No.: B112851
CAS No.: 62029-81-6
M. Wt: 116.16 g/mol
InChI Key: FDYLEQIJNGFKPH-UHFFFAOYSA-N
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Description

2-Amino-N-propylacetamide is an organic compound with the molecular formula C5H12N2O It is a derivative of acetamide, where the amide nitrogen is substituted with a propyl group and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Amino-N-propylacetamide can be synthesized through the reaction of propylamine with glycine. The reaction typically involves heating the reactants in the presence of a suitable solvent, such as ethanol, under reflux conditions. The reaction proceeds as follows: [ \text{CH3CH2CH2NH2} + \text{NH2CH2COOH} \rightarrow \text{CH3CH2CH2NHCOCH2NH2} + \text{H2O} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, often involving catalysts and controlled temperature and pressure conditions.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically with oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The amino group in this compound can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, alkylating agents.

Major Products Formed:

    Oxidation: Oxo derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted amides.

Scientific Research Applications

2-Amino-N-propylacetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 2-amino-N-propylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the compound may interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its potential anticancer effects.

Comparison with Similar Compounds

    2-Amino-N-ethylacetamide: Similar structure but with an ethyl group instead of a propyl group.

    2-Amino-N-methylacetamide: Contains a methyl group instead of a propyl group.

    2-Amino-N-isopropylacetamide: Features an isopropyl group instead of a propyl group.

Uniqueness: 2-Amino-N-propylacetamide is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the propyl group can affect its solubility, stability, and overall biological activity compared to its analogs.

Properties

IUPAC Name

2-amino-N-propylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O/c1-2-3-7-5(8)4-6/h2-4,6H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDYLEQIJNGFKPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40406981
Record name 2-amino-N-propylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62029-81-6
Record name 2-Amino-N-propylacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62029-81-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-amino-N-propylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-N-propylacetamide
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